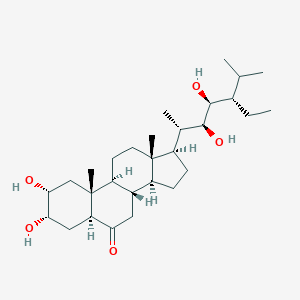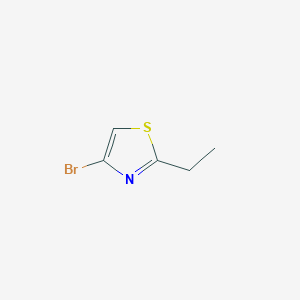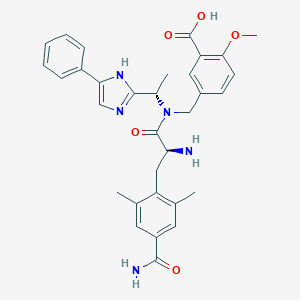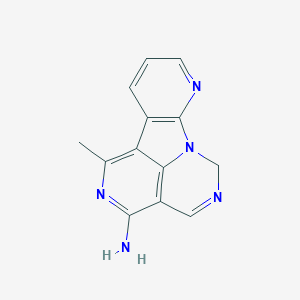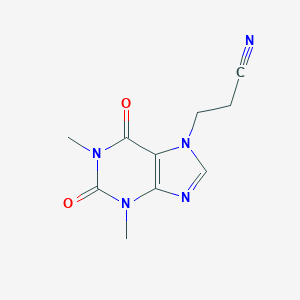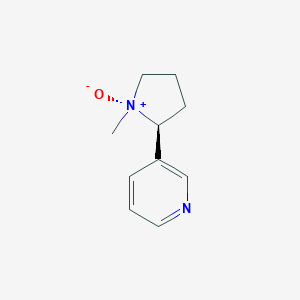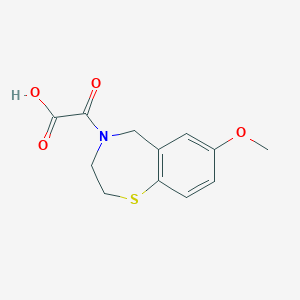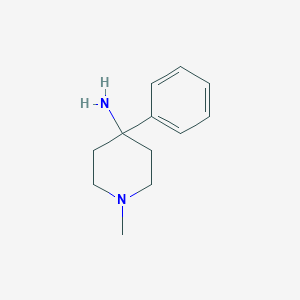
1-Methyl-4-phenylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenylpiperidin-4-amine is a chemical compound with the CAS number 100316-65-2 . It has a molecular weight of 190.29 . It is in liquid form .
Chemical Reactions Analysis
Amines, including 1-Methyl-4-phenylpiperidin-4-amine, can undergo various reactions. These include alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
1-Methyl-4-phenylpiperidin-4-amine is a liquid at room temperature . It has a molecular weight of 190.29 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties : A study by Hicks et al. (1979) described the synthesis of amines based on the phenylpiperidine nucleus, including compounds related to 1-Methyl-4-phenylpiperidin-4-amine. Some of these amines showed anti-inflammatory activity comparable to phenylbutazone in the rat paw carrageenan test, indicating potential therapeutic applications in anti-inflammatory drugs (Hicks, Smith, Williamson, & Day, 1979).
Synthesis and Applications in Organic Chemistry : Manescalchi, Nardi, & Savoia (1994) researched the reductive amination of dicarbonyl compounds with valine methyl ester, leading to the synthesis of phenylpyrrolidine and phenylpiperidine derivatives. Such synthetic methods are crucial for developing novel organic compounds, potentially useful in various chemical industries (Manescalchi, Nardi, & Savoia, 1994).
Neurotoxicity Research : Ansher, Cadet, Jakoby, & Baker (1986) studied the role of N-methyltransferases in neurotoxicity associated with certain metabolites of pyridine compounds. Their findings suggest that certain pyridines, after being N-methylated to quaternary amines, can turn into neurotoxins, highlighting the importance of studying these compounds in the context of neurological health (Ansher, Cadet, Jakoby, & Baker, 1986).
Fluorescence Enhancement Studies : Research by Yang, Chiou, & Liau (2002) on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, including 4-(N-methyl-N-phenylamino)stilbene, provides insights into the photochemical behavior of these compounds. Such research is significant for developing new materials for optical and electronic applications (Yang, Chiou, & Liau, 2002).
Mitochondrial Uptake and Inhibition Studies : Ramsay, Salach, & Singer (1986) investigated the uptake of neurotoxins like 1-methyl-4-phenylpyridine by mitochondria and its relation to the inhibition of mitochondrial oxidation. This research is vital for understanding mitochondrial dysfunction in neurodegenerative diseases (Ramsay, Salach, & Singer, 1986).
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) on azetidine-2-one derivatives of 1H-benzimidazole, including 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, demonstrated good antibacterial activity and cytotoxic properties. This research contributes to the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for 1-Methyl-4-phenylpiperidin-4-amine are not mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade . This suggests that there could be potential for future research and development in this area.
Propiedades
IUPAC Name |
1-methyl-4-phenylpiperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-9-7-12(13,8-10-14)11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDYXAREJWGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550938 |
Source


|
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-phenylpiperidin-4-amine | |
CAS RN |
100316-65-2 |
Source


|
| Record name | 1-Methyl-4-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40550938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


